TRPM8 Potency Comparison: 2‑Methyl‑5‑benzyloxytryptamine vs. 5‑Benzyloxytryptamine (Direct Comparator)
In the primary publication that first identified tryptamine-based TRPM8 antagonists, 5‑benzyloxytryptamine (5‑BOT) exhibited an IC50 of 0.34 μM (340 nM) against human TRPM8 stimulated with menthol [REFS‑1]. The 2‑methyl analog—identical to the target compound—was independently tested under analogous assay conditions (human TRPM8 expressed in T‑REx‑293 cells, menthol‑induced ⁴⁵Ca²⁺ influx) and yielded an IC50 of 1.50 μM (1 500 nM) [REFS‑2]. This represents a 4.4‑fold reduction in potency conferred solely by the addition of the 2‑methyl group.
| Evidence Dimension | TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 500 nM (1.50 μM) |
| Comparator Or Baseline | 5‑Benzyloxytryptamine (5‑BOT): IC50 = 340 nM (0.34 μM) |
| Quantified Difference | 4.4‑fold less potent |
| Conditions | Human TRPM8 expressed in T‑REx‑293 cells; menthol‑induced ⁴⁵Ca²⁺ influx; 5 min pretreatment with antagonist |
Why This Matters
Procurement of 5‑BOT instead of the target compound would overestimate TRPM8 blockade by ~4‑fold, skewing dose‑response models in pain and cold‑allodynia assays.
- [1] DeFalco J, Steiger D, Dourado M, Emerling D, Duncton MA. 5-Benzyloxytryptamine as an antagonist of TRPM8. Bioorg Med Chem Lett. 2010;20(23):7076-7079. (Reports IC50 = 0.34 μM for 5‑benzyloxytryptamine.) View Source
- [2] BindingDB BDBM50331285: Affinity Data for 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)ethanamine. IC50 = 1.50E+3 nM in human TRPM8 menthol‑induced Ca²⁺ influx assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50331285 View Source
